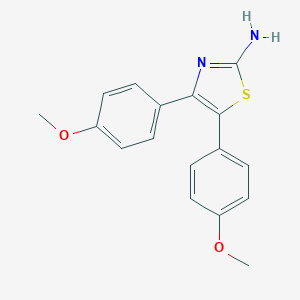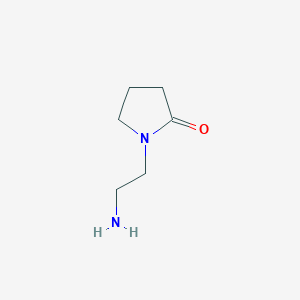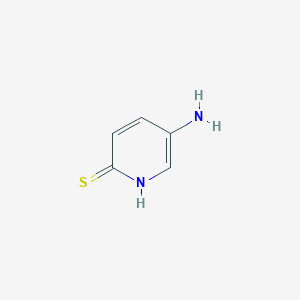
5-Aminopyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminopyridine-2-thiol is a chemical compound with the CAS Number: 27885-56-9 and a molecular weight of 126.18 . Its IUPAC name is 5-amino-2-pyridinethiol .
Molecular Structure Analysis
The molecular formula of this compound is C5H6N2S . The Inchi Code is 1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) .Wissenschaftliche Forschungsanwendungen
Fluorescent Alternatives in Enzyme Assays
5-Aminopyridine-2-thiol derivatives have been utilized as fluorescent alternatives to traditional chromogenic probes in thiol-quantification enzyme assays. This application is significant in enhancing the sensitivity and practicality of enzyme assays, especially in high-throughput screenings for enzyme inhibitors, offering a more efficient approach compared to conventional chromogenic probes like DTNB (Ellman's reagent) (Maeda et al., 2005).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, this compound derivatives have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against both hematological and solid tumor cell lines, demonstrating the versatility of these compounds in the development of new anticancer drugs (Lombardo et al., 2004).
Synthesis of Novel Compounds
These derivatives serve as a 'privileged scaffold' in the synthesis of novel compounds due to their wide range of pharmaceutical, biological, and medicinal applications. This versatility underlines their importance in drug development and the exploration of new therapeutic applications (Grigor’ev et al., 2015).
Corrosion Inhibition
This compound and its derivatives have also been explored for their corrosion inhibition properties, particularly in the protection of mild steel in hydrochloric acid medium. These studies have shown that these compounds are effective inhibitors, with their efficiency increasing with concentration, highlighting their potential in industrial applications to protect against corrosion (Ouici et al., 2017).
Material Science
In material science, the applications extend to the development of new adsorbents for the removal of heavy metal ions from aqueous solutions. Functionalized this compound derivatives have demonstrated perfect adsorption capacities for heavy metals like Cu(II), Pb(II), and Hg(II), offering a novel approach for environmental remediation (Zhang et al., 2014).
Wirkmechanismus
Target of Action
5-Aminopyridine-2-thiol is a derivative of aminopyridines, which are known for their diverse biological activities . The primary targets of aminopyridines are various biological molecules, and they are used as pharmacophores against these targets . .
Mode of Action
Aminopyridines, in general, are known to interact with their targets, leading to changes in biological processes . They serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
Biochemical Pathways
Aminopyridines are known to affect various biochemical processes due to their interaction with different biological targets .
Pharmacokinetics
Aminopyridines are known to be readily absorbed through the skin and the gastrointestinal tract, and they are widely distributed in the body, including the brain .
Result of Action
Aminopyridines are known to be acutely toxic compounds, and part of this toxic response may be due to their ability to block k+ channels, causing, among other effects, convulsions or seizures .
Action Environment
Aminopyridines are known to be harmful to public health and the environment by destroying ozone in the upper atmosphere .
Eigenschaften
IUPAC Name |
5-amino-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWJNUZWLWRDON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)

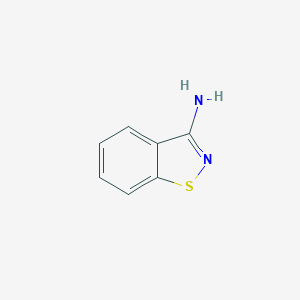

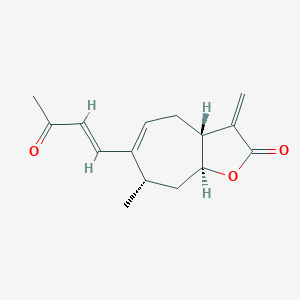
![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)
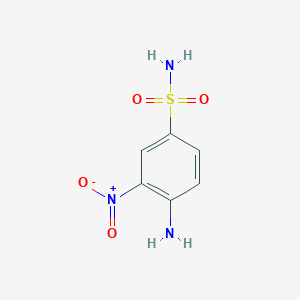



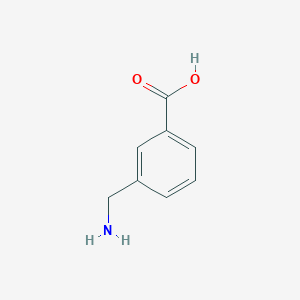
![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
